3-(5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile

Synthetic Chemistry Scaffold Functionalization Fragment Elaboration

Medicinal chemists targeting MAO-A often face a lack of compact, metabolically stable fragments with a synthetic handle for rapid SAR exploration. This CF3-dihydropyrazolone benzonitrile (CAS 63695-49-8) addresses this gap: • MAO-A selectivity index up to 16,250 demonstrated in 1,3,5-trisubstituted dihydropyrazole series. • C4 methylene enables swift Knoevenagel condensation for hit expansion, a feature absent in aromatic pyrazole isosteres. • CF3 group enhances metabolic stability over ethyl analogs; Rule-of-3 compliant fragment (MW 253.18) enriches polar-acidic chemical space in fragment libraries. An ideal building block for lead optimization, supplied with batch-specific quality assurance and global logistics support.

Molecular Formula C11H6F3N3O
Molecular Weight 253.18 g/mol
CAS No. 63695-49-8
Cat. No. B12275619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile
CAS63695-49-8
Molecular FormulaC11H6F3N3O
Molecular Weight253.18 g/mol
Structural Identifiers
SMILESC1C(=NN(C1=O)C2=CC=CC(=C2)C#N)C(F)(F)F
InChIInChI=1S/C11H6F3N3O/c12-11(13,14)9-5-10(18)17(16-9)8-3-1-2-7(4-8)6-15/h1-4H,5H2
InChIKeyCWYVJBGLJXGNLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile – Overview


3-(5-Oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile (CAS 63695-49-8; molecular formula C₁₁H₆F₃N₃O; MW 253.18) is a 1,3-disubstituted 4,5-dihydro-1H-pyrazol-5-one (pyrazolone) derivative bearing an electron-withdrawing 3-trifluoromethyl group and a meta-benzonitrile substituent . The compound belongs to a privileged scaffold class exploited in medicinal chemistry and agrochemical discovery, with 4,5-dihydro-1H-pyrazole derivatives documented as potent monoamine oxidase A inhibitors, succinate dehydrogenase inhibitors, and HIF prolyl hydroxylase inhibitors [1][2][3]. Its commercial availability at 98% purity from multiple vendors supports its use as a synthetic intermediate and fragment library component for lead generation programs .

1
Synthetic intermediate with reactive C4 methylene for derivatization
2
Low-MW fragment library component meeting Rule-of-3 criteria
3
Scaffold for MAO, SDH, and HIF-PHD target class research

Why This Dihydropyrazolone Cannot Be Replaced by Generic Analogs


Substitution of this specific dihydropyrazolone with apparently similar in-class compounds introduces meaningful structural and physicochemical divergence. The 3-trifluoromethyl group imparts distinct electronic and lipophilic character compared to methyl, phenyl, or ethyl analogs, directly affecting tautomeric equilibrium at the pyrazolone 5-oxo position . The meta-benzonitrile substituent provides a directional dipole and hydrogen-bond acceptor capability distinct from para-substituted regioisomers (e.g., 4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile, CAS 1059539-29-5) or from ester/acid-bearing analogs . Furthermore, the 4,5-dihydro oxidation state preserves the sp³-hybridized C4 methylene, enabling further functionalization via condensation or alkylation that is not accessible with fully aromatic pyrazole counterparts such as 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile (CAS 209958-67-8) [1]. These structural nuances – individually subtle, collectively decisive – translate to altered target binding, metabolic stability, and synthetic trajectory.

C4 Reactivity Aromatic pyrazole analogs lack the C4 methylene, preventing key condensation reactions.
Tautomer Shift Alkyl analogs (e.g., 3-ethyl) show higher pKa, altering protonation state and keto-enol form.
Regioisomer Vector Para-benzonitrile regioisomer shifts nitrile H-bond acceptor geometry, potentially affecting target binding.

Quantitative Differentiation Evidence


C4 Methylene Reactivity: Synthetic Divergence from Aromatic Pyrazoles

The target compound possesses an sp³-hybridized C4 methylene group characteristic of the 4,5-dihydro-1H-pyrazol-5-one scaffold, enabling Knoevenagel-type condensation, aldol, and Mannich reactions at this position. In contrast, the fully aromatic analog 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile (CAS 209958-67-8), which lacks the C4 methylene, cannot undergo such chemistries, limiting downstream derivatization [1]. The C4 methylene also serves as a synthetic handle for introducing benzylidene/arylidene substituents, a modification critical for generating focused libraries of 4-arylidene-pyrazolones with documented molluscicidal (LC₅₀ = 0.58 mg/mL) and MAO-A inhibitory activity (selectivity index up to 16,250) in related analogs [2].

C4 Reactivity
Class-level inference
Target: sp³ CH₂ present, enables condensation. Comparator (CAS 209958-67-8): sp², no methylene reactivity.
Enables library diversification
Qualitative; verified by structural comparison
Synthetic Chemistry Scaffold Functionalization Fragment Elaboration

Tautomeric Equilibrium and Acidity: CF₃ vs. Alkyl Analogs

The target compound exhibits a predicted pKa of -0.99 ± 0.50, reflecting the strong acidifying effect of the 3-CF₃ group on the pyrazolone NH/OH tautomeric system . By comparison, the 3-ethyl analog (3-(3-ethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile, CAS 1153040-56-2) is expected to have a substantially higher pKa (predicted ~7–9 range for pyrazolones without electron-withdrawing groups), indicating a difference of approximately 8–10 log units in acidity . This translates to a fundamentally different tautomeric equilibrium (keto vs. enol) and protonation state at physiological pH, which directly impacts hydrogen-bonding capacity, membrane permeability, and target binding interactions .

Predicted pKa
Predicted / data to verify
-0.99 ± 0.50 vs. ~7–9 (3-ethyl analog), ΔpKa ≈ 8–10
Strong acidity shifts keto‑enol equilibrium
Predicted values; experimental confirmation advised
Physicochemical Profiling Drug Likeness Tautomerism

Lipophilicity Modulation: Meta vs. Para Benzonitrile Regiochemistry

The meta-substitution pattern of the benzonitrile group in the target compound (3-benzonitrile) produces a distinct dipole moment vector and steric profile compared to the para-substituted regioisomer 4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile (CAS 1059539-29-5) . In a closely related pyrazole series, the regioisomeric variation of cyano substitution on the phenyl ring significantly altered in vitro cytotoxicity: a derivative bearing the 4-(pyrazol-1-yl)benzonitrile motif demonstrated IC₅₀ = 1.00 ± 0.42 µM against HEL erythroleukemia cells with selectivity over normal Vero cells (IC₅₀ > 25 µM) . While direct data for the meta isomer (target compound) are not yet published in this assay, the regiochemical difference is expected to modulate both potency and selectivity through altered geometry of the nitrile hydrogen-bond acceptor relative to the pyrazolone core.

Regiochemistry Effect
Class-level inference
Para isomer analog IC₅₀ 1.00 µM (HEL); target (meta) not directly measured; differential pending.
Dipole vector may alter SAR
Head-to-head measurement needed
Isosteric Replacement Benzonitrile Regiochemistry Property Tuning

Class-Level Potency: Dihydropyrazole Scaffold in SDH Inhibition

4,5-Dihydro-1H-pyrazole derivatives have been established as potent succinate dehydrogenase (SDH) inhibitors, a validated fungicidal target. In a head-to-head enzyme assay, the dihydropyrazole compound 3f exhibited IC₅₀ = 0.104 µg/mL against Sclerotinia sclerotiorum SDH, representing a 3.5-fold improvement over the commercial SDH inhibitor penthiopyrad (IC₅₀ = 0.363 µg/mL) [1]. While the target compound (CAS 63695-49-8) has not been profiled in this specific assay, its 4,5-dihydro-1H-pyrazol-5-one core and trifluoromethyl substituent align with the pharmacophoric features of the most potent congeners in this series. Researchers seeking SDH-targeting scaffolds may find this compound a suitable starting point given the demonstrated superiority of the dihydropyrazole chemotype over established pyrazole-carboxamide fungicides [2].

SDH Benchmark (Class)
Class-level inference
Analog 3f IC₅₀ 0.104 µg/mL vs. penthiopyrad 0.363 µg/mL (3.5‑fold improvement)
Reported higher potency in tested set
Compound not directly assayed; scaffold context
Agrochemical Discovery Succinate Dehydrogenase Antifungal

HIF Prolyl Hydroxylase Inhibition: Patent-Backed Target Engagement

Bayer Healthcare AG has patented substituted dihydropyrazole derivatives (including the scaffold class to which the target compound belongs) as hypoxia-inducible transcription factor prolyl-4-hydroxylase (HIF-PHD) inhibitors, with disclosed in vitro IC₅₀ values ≤ 30 µM [1]. The patent (DE102006050512A1) encompasses dihydropyrazoles bearing trifluoromethyl and cyano-substituted aryl groups, directly encompassing the substitution pattern of CAS 63695-49-8. This target engagement profile differentiates the dihydropyrazole scaffold from structurally related pyrazole-5-carboxamide PHD inhibitors (e.g., FG-4592/roxadustat class), which operate via a distinct metal-chelating pharmacophore. The target compound's nitrile group may serve as a non-classical metal-coordinating moiety, a feature absent in ester or acid-bearing analogs such as ethyl 4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate .

PHD Patent Coverage
Class-level inference / Patent
Patent IC₅₀ ≤ 30 µM for dihydropyrazole class; target compound within claimed scope.
Scaffold recognized as PHD inhibitor chemotype
Not specifically exemplified; activity to confirm
Hypoxia Signaling HIF-PHD Inhibition Anemia Therapeutics

Commercial Purity and Hazard Classification Transparency

The target compound is commercially available at a certified purity of 98% (Leyan product 2289674), with explicit GHS hazard classification: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), classified under GHS07 . This level of purity specification and safety documentation compares favorably with close analogs: 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile is offered at 98% purity (MolCore) but with less detailed hazard disclosure ; 4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile is available at 95% purity (Bidepharm) with limited safety documentation . For procurement decisions in regulated environments, the combination of 98% purity plus comprehensive GHS documentation reduces downstream analytical burden and EHS compliance risk.

Commercial Specs
Head-to-head
Target: 98% purity, full GHS (H302‑H335). Comparator (para): 95%, limited safety docs.
Higher purity and safety documentation
May reduce QC re‑testing and EHS compliance burden
Procurement Quality Assurance Hazard Handling

Optimal Application Scenarios


Fragment-Based Lead Generation for MAO-A Inhibitors

The 4,5-dihydro-1H-pyrazole scaffold has demonstrated exceptional MAO-A selectivity (index up to 16,250) with low nanomolar IC₅₀ values in the 1,3,5-trisubstituted series [1]. The target compound, bearing a 3-CF₃ group and a meta-benzonitrile, provides a compact fragment-sized entry point (MW 253.18) for exploring the MAO-A active site. Its C4 methylene permits rapid analog generation via Knoevenagel condensation to probe the aryl-binding pocket identified in 3D-QSAR models, a synthetic handle unavailable with fully aromatic pyrazole isosteres [2]. Researchers should prioritize this compound over the 3-ethyl analog when seeking enhanced metabolic stability conferred by the CF₃ group in the MAO-A pharmacophore.

Agrochemical Fungicide Discovery Targeting Succinate Dehydrogenase

Dihydropyrazole derivatives have outperformed commercial SDH inhibitors penthiopyrad (3.5-fold improvement) and fluxapyroxad in enzyme assays [1]. The target compound's CF₃ and meta-benzonitrile substituents align with the hydrophobic and hydrogen-bond-accepting features of the SDH binding site identified in molecular modeling studies. The compound serves as a scaffold for diversification at C4, where arylidene substitution generated the most potent analogs in published series [2]. For agrochemical discovery teams, this compound offers a differentiated starting point compared to pyrazole-carboxamide leads that dominate the current patent landscape.

HIF Prolyl Hydroxylase Inhibition for Anemia Research

The Bayer patent portfolio (DE102006050512A1) explicitly covers dihydropyrazole derivatives with trifluoromethyl and cyano-aryl substitution as HIF-PHD inhibitors with IC₅₀ ≤ 30 µM [1]. The target compound's nitrile group provides a potential metal-coordinating motif distinct from the 2-oxoglutarate-competitive pharmacophore of clinical-stage PHD inhibitors (roxadustat, vadadustat). This mechanistic differentiation may translate to altered isoform selectivity (PHD1 vs. PHD2 vs. PHD3) and downstream HIF target gene profiles, a hypothesis testable with this specific building block. Procurement of this compound supports PHD inhibitor programs seeking to explore non-classical metal chelation modalities [2].

Fragment Library Enrichment with Polar-Acidic Cores

With MW 253.18, 11 heavy atoms, and a predicted pKa of -0.99, this compound meets Rule-of-3 criteria for fragment-based screening while offering a rare combination of high acidity (CF₃-pyrazolone) and a nitrile hydrogen-bond acceptor in a meta orientation [1]. The predicted logP differential versus the 3-ethyl analog (estimated ΔlogP ≈ +1.5 from CF₃ replacement) provides an additional dimension of lipophilicity diversity. For fragment library curators, this compound enriches chemical space coverage in the polar-acidic region that is underrepresented in commercial fragment collections, with the added benefit of a synthetically tractable C4 position for hit elaboration [2].

Application
Selection Property
Validation Focus
Fragment-Based MAO‑A Lead Generation
C4 methylene for SAR expansion
MAO‑A selectivity index review
Agrochemical SDH Inhibitor Discovery
Dihydropyrazole scaffold potency
SDH enzyme assay benchmarking
Hypoxia Signaling Research (PHD)
Nitrile metal-coordination potential
PHD isoform selectivity profiling
Fragment Library Enrichment
Polar-acidic fragment profile
Rule‑of‑3 compliance and hit elaboration
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